7-chloro-D-tryptophan
CAS No.: 75102-74-8
Cat. No.: VC3747150
Molecular Formula: C11H11ClN2O2
Molecular Weight: 238.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75102-74-8 |
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Molecular Formula | C11H11ClN2O2 |
Molecular Weight | 238.67 g/mol |
IUPAC Name | (2R)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m1/s1 |
Standard InChI Key | DMQFGLHRDFQKNR-SECBINFHSA-N |
Isomeric SMILES | C1=CC2=C(C(=C1)Cl)NC=C2C[C@H](C(=O)O)N |
SMILES | C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N |
Canonical SMILES | C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N |
Introduction
Chemical Structure and Properties
7-Chloro-D-tryptophan is identified as (2R)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid according to IUPAC nomenclature. Its molecular formula is C₁₁H₁₁ClN₂O₂ with a molecular weight of 238.67 g/mol . The compound is characterized by the presence of a chlorine atom at the 7-position of the indole ring, which significantly alters its electronic and steric properties compared to unmodified D-tryptophan.
Structural Characteristics
The structure of 7-chloro-D-tryptophan features several key components:
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An indole ring system with a chlorine substituent at position 7
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A D-configuration (R-configuration) at the α-carbon, differentiating it from the naturally more abundant L-form
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A carboxylic acid group and an amino group at the α-carbon, giving it amphoteric properties
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A side chain connecting the indole ring to the amino acid backbone
The chlorine substitution at the 7-position of the indole ring significantly modifies the electronic distribution within the molecule, affecting its reactivity, hydrogen bonding capabilities, and potential interactions with biological systems. This modification results in altered physicochemical properties compared to unsubstituted tryptophan, including changes in hydrophobicity, pKa values, and potential for halogen bonding interactions.
Physical and Chemical Properties
The presence of the chlorine atom in 7-chloro-D-tryptophan influences several key properties of the compound, as outlined in Table 1.
Table 1: Key Physical and Chemical Properties of 7-Chloro-D-Tryptophan
The chlorine substitution imparts greater hydrophobicity to the molecule compared to unmodified D-tryptophan, which influences its solubility profile and potential interactions with biological systems. Additionally, the electron-withdrawing nature of the chlorine atom alters the electronic distribution in the indole ring, affecting the compound's spectroscopic properties and reactivity patterns.
Synthesis and Production Methods
The synthesis of 7-chloro-D-tryptophan can be achieved through multiple approaches, including chemical synthesis routes, enzymatic transformations, and fermentative production methods. Each method offers distinct advantages and challenges.
Enzymatic Synthesis
Enzymatic approaches to 7-chloro-D-tryptophan synthesis present more environmentally friendly alternatives, utilizing halogenases that can catalyze site-specific halogenation reactions. Halogenases such as RebH have been employed in combination with metabolically engineered microorganisms to produce halogenated tryptophan derivatives with high regioselectivity .
Researchers have demonstrated the effectiveness of using halogenases to catalyze halogenation reactions in an environmentally friendly manner. This approach offers advantages in terms of regioselectivity, reducing the formation of undesired isomers and minimizing the need for hazardous reagents typically associated with chemical halogenation methods .
Fermentative Production
Recent advancements in metabolic engineering have enabled the development of fermentative production methods for halogenated tryptophan derivatives. For example, researchers have engineered Corynebacterium glutamicum strains to produce halogenated tryptophan derivatives by expressing tryptophanase or decarboxylase genes .
The fermentative approach typically involves:
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Engineering a tryptophan-overproducing microbial strain
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Introducing genes encoding halogenases (such as RebH)
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Optimizing fermentation conditions for maximum production
While research has demonstrated success in producing 7-Cl-indole (16 mg/L) and 7-Br-indole (23 mg/L) through fermentative approaches, these methods may also be adapted for the production of 7-chloro-D-tryptophan through additional enzymatic transformations or by employing racemization and selective crystallization techniques to isolate the D-enantiomer .
Biological and Pharmacological Properties
The biological and pharmacological properties of 7-chloro-D-tryptophan differ significantly from those of natural L-tryptophan due to both the D-configuration at the chiral center and the presence of the chlorine substituent.
Applications and Uses
7-Chloro-D-tryptophan has several potential applications across different fields, leveraging its unique structural and chemical properties.
Precursor in Chemical Synthesis
As a halogenated tryptophan derivative, 7-chloro-D-tryptophan serves as an important precursor for industrially relevant compounds . The presence of the chlorine atom provides a reactive site for further chemical modifications through various coupling reactions, including:
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Cross-coupling reactions (Suzuki, Sonogashira, etc.)
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Nucleophilic substitution reactions
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Metal-catalyzed transformations
These transformations allow the synthesis of more complex structures that may have applications in pharmaceutical development, material science, or as chemical probes.
Research Applications
The D-configuration and halogenation make 7-chloro-D-tryptophan valuable for numerous research applications:
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As a non-proteinogenic amino acid building block for peptide synthesis
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For investigating the role of halogen bonding in protein-ligand interactions
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In studies examining the differential metabolism of D- versus L-amino acids
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As a chemical probe to study biological processes involving tryptophan derivatives
The unique structural features of this compound enable researchers to explore novel aspects of chemical biology and medicinal chemistry.
Analytical Methods for Identification and Quantification
Accurate identification and quantification of 7-chloro-D-tryptophan are essential for research and quality control purposes. Several analytical techniques are commonly employed for this purpose.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is widely used for the separation and quantification of amino acids, including halogenated derivatives. For 7-chloro-D-tryptophan, the following approaches may be utilized:
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Reverse-phase HPLC with UV detection at wavelengths optimal for indole detection
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Chiral HPLC methods to distinguish between D- and L-enantiomers
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LC-MS methods for enhanced sensitivity and specificity
These techniques allow for accurate quantification and can be used to assess the purity of synthesized material.
Spectroscopic Methods
Various spectroscopic techniques provide valuable structural information about 7-chloro-D-tryptophan:
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UV-Visible spectroscopy: The indole chromophore exhibits characteristic absorption patterns
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Fluorescence spectroscopy: Indole derivatives show intrinsic fluorescence properties
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NMR spectroscopy: Provides detailed structural information, including confirmation of the chlorine position
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Mass spectrometry: Confirms the molecular weight and can provide fragmentation patterns for structural verification
The combination of these techniques enables comprehensive characterization of the compound.
Comparison with Related Compounds
Understanding the relationship between 7-chloro-D-tryptophan and related compounds provides important context for its properties and applications. Table 2 presents a comparison with some structurally related compounds.
Table 2: Comparison of 7-Chloro-D-Tryptophan with Related Compounds
The differences in configuration and halogenation significantly impact the compounds' physicochemical properties, biological activities, and potential applications. While sharing the same molecular formula, 7-chloro-D-tryptophan and 7-chloro-L-tryptophan exhibit mirror-image stereochemistry, resulting in distinct biological behaviors.
Recent Research and Future Perspectives
Recent advancements in synthetic biology and metabolic engineering have opened new avenues for the production and application of halogenated tryptophan derivatives, including 7-chloro-D-tryptophan.
Advancements in Production Methods
Recent research has focused on developing more efficient and environmentally friendly methods for producing halogenated tryptophan derivatives. The use of metabolically engineered microorganisms offers a promising approach for the sustainable production of these compounds .
Researchers have demonstrated the feasibility of fermentative production of halogenated tryptophan derivatives using Corynebacterium glutamicum strains overexpressing tryptophanase or decarboxylase genes in combination with the halogenase RebH . Although these studies primarily focused on the production of halogenated indoles and tryptamines, the approaches could potentially be adapted for the production of 7-chloro-D-tryptophan.
Emerging Applications
Emerging applications for 7-chloro-D-tryptophan and related halogenated tryptophan derivatives include:
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Development of novel peptide-based therapeutics with enhanced stability
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Exploration of halogen bonding interactions in drug design
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Utilization as building blocks for the synthesis of complex bioactive molecules
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Potential applications in materials science, leveraging the unique properties of halogenated indole structures
The combination of the D-configuration and halogenation offers unique opportunities for developing molecules with novel properties and activities.
Future Research Directions
Several promising directions for future research on 7-chloro-D-tryptophan include:
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Further optimization of biosynthetic pathways for more efficient production
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Exploration of enzymatic approaches for selective synthesis of the D-enantiomer
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Investigation of potential biological activities and pharmacological applications
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Development of novel synthetic methodologies leveraging the reactivity of the chlorine substituent
Advances in these areas would expand the utility of 7-chloro-D-tryptophan in various fields and potentially lead to novel applications in medicine, chemistry, and biotechnology.
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